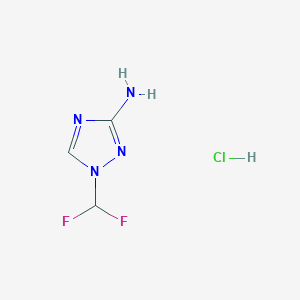

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 1,2,4-triazole class of chemicals . These compounds often have interesting biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation of monosubstituted polydentate azoles . The substituent effects and role of reaction conditions in determining the product ratio was explored .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques such as X-ray crystallography . The InChI code provides a standard way to encode the molecular structure .Chemical Reactions Analysis

Difluoromethylation reactions are often used to modify the properties of organic compounds . These reactions can be performed using various methods, including nucleophilic, electrophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . These properties often include molecular weight, solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación

Corrosion Inhibition

The utility of triazole derivatives, including those similar to 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, in corrosion inhibition has been demonstrated. Triazole Schiff bases have been studied as corrosion inhibitors on mild steel in acidic media. These compounds, due to their electronic properties and ability to form protective layers on metal surfaces, show significant inhibition efficiency, which increases with inhibitor concentration. Their adsorption follows the Langmuir isotherm, highlighting their potential in industrial applications where corrosion resistance is critical (Chaitra, Mohana, & Tandon, 2015).

Pharmaceutical and Agrochemical Synthesis

The introduction of trifluoromethyl groups into aromatic substrates, a reaction facilitated by palladium-catalyzed processes, is of great importance in the synthesis of pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group can significantly influence the physical, chemical, and biological properties of molecules, making them more effective as drugs or pesticides. This methodology allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions, which is advantageous for late-stage modifications of complex molecules (Cho et al., 2010).

Bioisostere Development

The difluoromethyl group, part of the chemical structure of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, has been studied for its role as a lipophilic hydrogen bond donor and its potential as a bioisostere for hydroxyl, thiol, or amine groups. This property is particularly relevant in drug design, where the modification of drug molecules with difluoromethyl groups can lead to compounds with improved pharmacokinetic properties, such as increased stability and optimal interaction with biological targets (Zafrani et al., 2017).

Sensing Applications

Triazole derivatives have been explored for their utility in sensing applications. For example, the modification of chlorophyll derivatives with triazole functionalities enables the optical detection of various amines. These synthetic pigments, upon reaction with amines, form hemiaminal-type adducts with shifted absorption bands, allowing for the selective detection of specific amines. This demonstrates the potential of triazole compounds in the development of sensitive and selective chemical sensors (Tamiaki et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, also known as Difluoromethylornithine (DFMO), is the enzyme Ornithine Decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis and plays a crucial role in cell proliferation .

Mode of Action

DFMO acts as an irreversible inhibitor of ODC . It binds to the enzyme and prevents it from catalyzing the conversion of ornithine to putrescine, a key step in polyamine synthesis . This inhibition disrupts the polyamine synthesis pathway, leading to a decrease in the levels of polyamines within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DFMO is the polyamine synthesis pathway . Polyamines, such as spermidine and spermine, are essential for cell growth and differentiation . By inhibiting ODC, DFMO reduces the levels of these polyamines, thereby affecting cellular proliferation .

Result of Action

DFMO exerts cytostatic effects on mammalian cells and tissues . Its effectiveness as a therapeutic agent has been modest . It has been shown to inhibit carcinogen-induced cancer development in a number of rodent models . It has also been found to cause treatment-limiting (but reversible) ototoxicity at high doses .

Action Environment

The biological environment changes the molecular structure of DFMO only slightly . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethyl)-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

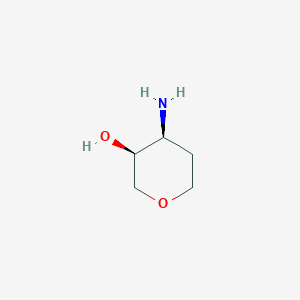

InChI=1S/C3H4F2N4.ClH/c4-2(5)9-1-7-3(6)8-9;/h1-2H,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZCYQMKOLHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)